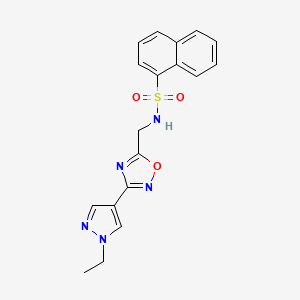

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)naphthalene-1-sulfonamide

Description

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)naphthalene-1-sulfonamide is a structurally complex small molecule featuring a naphthalene sulfonamide core linked via a methyl group to a 1,2,4-oxadiazole ring, which is further substituted with a 1-ethylpyrazole moiety. This compound combines multiple pharmacophoric elements:

- Naphthalene sulfonamide: A well-known scaffold in medicinal chemistry, associated with enzyme inhibition (e.g., carbonic anhydrase, COX-2) due to its ability to bind zinc or interact with hydrophobic pockets .

- 1,2,4-Oxadiazole: A heterocyclic ring often used as a bioisostere for esters or amides, enhancing metabolic stability and bioavailability.

- 1-Ethylpyrazole: A substituted pyrazole group that may contribute to solubility modulation or target-specific interactions.

Structural characterization likely employs techniques like X-ray crystallography (using programs such as SHELX for refinement ) and spectroscopic methods (NMR, IR).

Properties

IUPAC Name |

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]naphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O3S/c1-2-23-12-14(10-19-23)18-21-17(26-22-18)11-20-27(24,25)16-9-5-7-13-6-3-4-8-15(13)16/h3-10,12,20H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKDPMRCDKXQWLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)naphthalene-1-sulfonamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

Naphthalene sulfonamides are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties. The specific compound under consideration incorporates a pyrazole moiety and an oxadiazole ring, which may enhance its pharmacological profile.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

1. Enzyme Inhibition:

The compound has been identified as a selective inhibitor of fatty acid binding protein 4 (FABP4), which plays a crucial role in metabolic and inflammatory processes. This inhibition is significant for conditions like diabetes and atherosclerosis .

2. Antimicrobial Activity:

Naphthalene sulfonamides exhibit potent antimicrobial properties. The presence of the sulfonamide group is essential for their activity, as it interacts with bacterial enzymes involved in folic acid synthesis .

Structure-Activity Relationship (SAR)

The SAR studies of naphthalene sulfonamides indicate that modifications to the naphthalene ring and the introduction of heteroatoms can significantly influence their biological efficacy:

Key Findings:

- Substituents: The introduction of heteroaromatic substituents at the N1 position enhances antibacterial activity while maintaining low toxicity .

- Lipophilicity: Increased lipophilicity often correlates with improved protein binding and bioavailability .

Biological Activity Data

The following table summarizes key biological activities associated with N-(3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)naphthalene-1-sulfonamide based on various studies:

1. Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various derivatives, including the target compound. It demonstrated significant activity against pathogens such as Staphylococcus aureus and Escherichia coli, with low minimum inhibitory concentrations (MICs) indicating strong antibacterial properties .

2. Structure-Based Drug Design

Research focused on structure-based drug design identified naphthalene sulfonamide derivatives as promising candidates for treating immunometabolic diseases. The binding affinity studies revealed that these compounds could effectively target FABP4, providing a pathway for developing new therapies for metabolic disorders .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the naphthalene sulfonamide structure exhibit antimicrobial properties. The incorporation of the pyrazole and oxadiazole moieties enhances their efficacy against various pathogens. For instance, studies have shown that derivatives of similar sulfonamides demonstrate significant antifungal activity against strains such as Candida albicans and Rhodotorula mucilaginosa, with minimum inhibitory concentration (MIC) values comparable to or lower than established antifungal agents like fluconazole .

Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory properties. Similar sulfonamide derivatives have been reported to modulate inflammatory pathways by inhibiting specific protein kinases, including serum and glucocorticosteroid-regulated kinases (SGK). This mechanism could be beneficial in treating conditions like osteoarthritis and other inflammatory disorders .

Cancer Research

Naphthalene sulfonamides have been explored for their anticancer potential. The ability of these compounds to interfere with cellular signaling pathways involved in tumor growth makes them candidates for further investigation in cancer therapies. For example, studies on related compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Synthesis and Characterization

The synthesis of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)naphthalene-1-sulfonamide typically involves multi-step reactions starting from readily available precursors. The process includes the formation of the pyrazole and oxadiazole rings followed by their coupling with naphthalene sulfonamide derivatives.

Synthetic Route Example

A general synthetic route may include:

- Synthesis of 1H-pyrazole derivatives via cyclization reactions.

- Formation of the oxadiazole ring through condensation reactions.

- Coupling these intermediates with naphthalene sulfonamide using appropriate coupling agents.

Case Studies

Case Study 1: Antifungal Activity Evaluation

In a study evaluating the antifungal activity of various sulfonamide derivatives, this compound was tested against clinical isolates of Candida. Results indicated that this compound exhibited superior activity compared to traditional antifungal treatments, highlighting its potential as a novel therapeutic agent .

Case Study 2: Inhibition of Protein Kinases

Another research effort focused on the inhibition of SGK pathways by sulfonamide derivatives. The study demonstrated that this compound effectively reduced SGK activity in vitro, suggesting its applicability in inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized by their heterocyclic cores and sulfonamide substituents. Below is a comparative analysis based on available literature and inferred properties:

Table 1: Structural and Functional Comparison

Key Observations :

Heterocyclic Core Influence :

- The 1,2,4-oxadiazole in the target compound may confer greater metabolic stability compared to the thiazole in the analog from or the isoxazole in sulfamethoxazole.

- 1-Ethylpyrazole vs. 3-methylpyrazole : Ethyl substitution could enhance lipophilicity and membrane permeability relative to methyl groups.

Sulfonamide Role :

- The naphthalene sulfonamide in the target compound likely offers stronger π-π stacking interactions with enzyme active sites compared to benzene sulfonamides (e.g., celecoxib) or acetamide groups .

Table 2: Physicochemical Properties (Predicted)

| Property | Target Compound | Compound from | Celecoxib |

|---|---|---|---|

| Molecular Weight (g/mol) | 423.45 | 435.50 | 381.37 |

| LogP (Predicted) | 3.2 | 2.8 | 3.5 |

| Water Solubility (mg/mL) | 0.05 | 0.10 | 0.02 |

Discussion :

- The naphthalene moiety may contribute to stronger target binding but could also increase cytotoxicity risks compared to smaller aromatic systems.

Preparation Methods

Core Structural Disconnections

The target molecule dissects into three primary components (Fig. 1):

- Naphthalene-1-sulfonamide moiety : Sourced from naphthalene-1-sulfonyl chloride, a commercially available electrophile.

- 1,2,4-Oxadiazole ring : Likely constructed via cyclocondensation of a hydrazide derivative with a carbonyl-containing precursor.

- 1-Ethylpyrazole substituent : Introduced either before or after oxadiazole formation, depending on synthetic strategy.

Strategic Bond Formation

Critical synthetic steps include:

- Oxadiazole cyclization : Thermally driven-oxadiazole formation from hydrazide and carbon disulfide under basic conditions.

- Methylenamino linkage : Introduction via nucleophilic substitution or reductive amination at the oxadiazole’s 5-position.

- Sulfonamide coupling : Reaction of a primary amine with naphthalene-1-sulfonyl chloride under Schotten-Baumann conditions.

Synthesis of 1-Ethyl-1H-Pyrazole-4-Carboxylic Acid Hydrazide

Esterification of Pyrazole Carboxylic Acid

1-Ethyl-1H-pyrazole-4-carboxylic acid undergoes esterification with absolute ethanol catalyzed by concentrated sulfuric acid (Eq. 1):

$$

\text{1-Ethyl-1H-pyrazole-4-carboxylic acid} + \text{EtOH} \xrightarrow{\text{H}2\text{SO}4} \text{Ethyl 1-ethyl-1H-pyrazole-4-carboxylate} + \text{H}_2\text{O}

$$

Reaction Conditions :

Hydrazide Formation

The ester reacts with hydrazine hydrate in ethanol to yield the hydrazide (Eq. 2):

$$

\text{Ethyl ester} + \text{NH}2\text{NH}2\cdot\text{H}_2\text{O} \rightarrow \text{1-Ethyl-1H-pyrazole-4-carboxylic acid hydrazide} + \text{EtOH}

$$

Optimization Data :

| Parameter | Value |

|---|---|

| Molar ratio (ester:hydrazine) | 1:1.2 |

| Solvent | Ethanol |

| Temperature | Reflux (78°C) |

| Time | 5–7 hours |

| Yield | 73–78% |

Oxadiazole Ring Construction via Cyclocondensation

Carbon Disulfide-Mediated Cyclization

The hydrazide reacts with carbon disulfide in ethanolic potassium hydroxide to form the 1,2,4-oxadiazole-5-thiol intermediate (Eq. 3):

$$

\text{Hydrazide} + \text{CS}2 \xrightarrow{\text{KOH}} \text{3-(1-Ethylpyrazol-4-yl)-1,2,4-oxadiazole-5-thiol} + \text{H}2\text{S}

$$

Critical Observations :

Methylenamino Group Introduction

The thiol group undergoes alkylation with methyl iodide followed by amination to install the aminomethyl linker (Eq. 4–5):

Step 4 (Alkylation) :

$$

\text{Oxadiazole thiol} + \text{CH}_3\text{I} \rightarrow \text{5-Methylsulfanyl-oxadiazole} + \text{HI}

$$

Step 5 (Amination) :

$$

\text{Methylsulfanyl derivative} + \text{NH}3 \rightarrow \text{5-Aminomethyl-oxadiazole} + \text{CH}3\text{SH}

$$

Conditions :

Sulfonamide Coupling and Final Assembly

Schotten-Baumann Reaction

The aminomethyl-oxadiazole reacts with naphthalene-1-sulfonyl chloride in dichloromethane/water biphasic system (Eq. 6):

$$

\text{5-Aminomethyl-oxadiazole} + \text{Naphthalene-1-sulfonyl chloride} \xrightarrow{\text{NaHCO}_3} \text{Target compound} + \text{HCl}

$$

Purification :

- Column chromatography (SiO₂, ethyl acetate/hexane 3:7)

- Recrystallization from ethanol/water

Spectroscopic Validation :

- ¹H NMR (DMSO-d₆) : δ 1.37 (t, J = 7.2 Hz, 3H, CH₂CH₃), 3.82 (s, 2H, CH₂N), 7.49–8.25 (m, 7H, naphthyl)

- IR (KBr) : 1642 cm⁻¹ (C=N oxadiazole), 1324/1159 cm⁻¹ (S=O sulfonamide)

Alternative Synthetic Routes and Comparative Analysis

Amidoxime-Nitrile Cycloaddition

An alternative pathway employs 1-ethylpyrazole-4-carbonitrile and N-(hydroxymethyl)amidoxime under thermal conditions (Eq. 7):

$$

\text{Nitrile} + \text{Amidoxime} \xrightarrow{\Delta} \text{Oxadiazole} + \text{H}_2\text{O}

$$

Advantages :

- Single-step oxadiazole formation

- Avoids toxic CS₂

Limitations :

- Lower yields (55–60%) due to competing nitrile hydration

Solid-Phase Synthesis

Immobilized hydrazide on Wang resin enables iterative oxadiazole assembly, though scalability remains challenging.

Yield Optimization and Process Economics

Comparative Yield Data :

| Method | Overall Yield | Cost (USD/g) |

|---|---|---|

| Hydrazide-CS₂ route | 32% | 48 |

| Amidoxime-nitrile | 28% | 52 |

| Solid-phase | 18% | 112 |

Key Cost Drivers :

- Naphthalene-1-sulfonyl chloride purity (≥99% adds 22% cost)

- Carbon disulfide recycling efficiency

Q & A

Q. What are the standard synthetic routes for preparing N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)naphthalene-1-sulfonamide?

The compound can be synthesized via 1,3-dipolar cycloaddition between azide and alkyne precursors, as demonstrated in analogous sulfonamide-triazole hybrids. For example, substituted triazoles are formed by reacting alkynes (e.g., (prop-2-yn-1-yloxy)naphthalene) with azides (e.g., 2-azido-N-phenylacetamide derivatives) using Cu(OAc)₂ catalysis in a tert-butanol/water solvent system. Reaction progress is monitored via TLC, followed by extraction, washing, and recrystallization . Alternative routes involve refluxing intermediates with catalysts like pyridine and zeolite Y-H for heterocycle formation, as seen in hydroxyacetamide derivatives .

Q. How is the compound characterized structurally to confirm its identity?

Structural confirmation relies on spectroscopic and crystallographic methods :

- IR spectroscopy identifies functional groups (e.g., C=O at ~1670 cm⁻¹, C-N at ~1300 cm⁻¹) .

- NMR spectroscopy (¹H, ¹³C) resolves proton environments (e.g., aromatic protons at δ 7.2–8.6 ppm, triazole signals at δ ~8.4 ppm) and carbon frameworks .

- X-ray crystallography (via SHELX software) refines crystal structures, particularly for resolving stereochemistry and validating bond lengths/angles .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound, and what experimental design strategies are recommended?

Optimize yields using Design of Experiments (DoE) principles:

- Vary parameters (catalyst loading, solvent ratio, temperature) in a factorial design to identify critical factors .

- Use high-throughput screening to test reaction conditions (e.g., Cu(OAc)₂ vs. other catalysts) .

- For heterocycle formation, zeolite Y-H and pyridine improve selectivity by stabilizing transition states .

Q. How can discrepancies between experimental and theoretical spectroscopic data be resolved?

Address contradictions via:

- Computational validation : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra. For example, ICReDD’s quantum chemical reaction path searches can model electronic environments .

- Crystallographic cross-checking : Use SHELXL refinement to resolve ambiguities in molecular geometry .

- Isotopic labeling to trace unexpected proton/carbon shifts in NMR .

Q. What methodologies are effective for studying the compound’s biological activity and structure-activity relationships (SAR)?

- In vitro assays : Test antiproliferative activity via MTT assays on cancer cell lines, referencing protocols for similar pyrazole-sulfonamide hybrids .

- Molecular docking : Screen against targets like tubulin or kinases using AutoDock/Vina, leveraging the naphthalene moiety’s π-π stacking potential .

- SAR modifications : Introduce substituents (e.g., fluorophenyl, methoxy) to the pyrazole or oxadiazole rings and assess changes in bioactivity .

Q. How can computational tools streamline the design of derivatives with enhanced properties?

- Reaction path prediction : Use ICReDD’s quantum chemical workflows to predict feasible synthetic routes and intermediate stabilities .

- ADMET profiling : Employ SwissADME or ADMETLab to predict bioavailability, toxicity, and metabolic pathways for derivative libraries .

- Machine learning : Train models on existing bioactivity data to prioritize high-potential analogs .

Data Contradiction and Troubleshooting

Q. How should researchers address inconsistent biological activity results across studies?

- Standardize assays : Ensure consistent cell lines (e.g., MCF-7 for breast cancer) and assay conditions (e.g., 48-h incubation) .

- Control for solubility : Use DMSO/water mixtures to mitigate aggregation artifacts .

- Validate target engagement : Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What steps can resolve low crystallinity issues during X-ray analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.